Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl and methoxybenzyl groups. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with 3-methoxybenzylamine and sulfamoyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the methoxybenzyl group.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Contains a methoxycarbonylmethyl group instead of the methoxybenzyl group
Uniqueness
Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and specificity compared to similar compounds. This structural feature may contribute to its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C14H15NO5S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 3-[(3-methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H15NO5S2/c1-19-11-5-3-4-10(8-11)9-15-22(17,18)12-6-7-21-13(12)14(16)20-2/h3-8,15H,9H2,1-2H3 |
InChI Key |
GITBGSVCNWXWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.